Dehydro Nifedipine-13C,d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

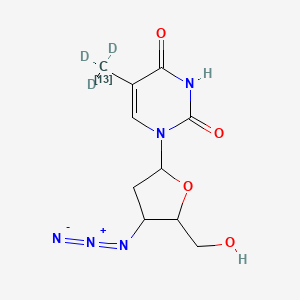

Fórmula molecular |

C10H13N5O4 |

|---|---|

Peso molecular |

271.25 g/mol |

Nombre IUPAC |

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1+1D3 |

Clave InChI |

HBOMLICNUCNMMY-KQORAOOSSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis and Characterization of Dehydro Nifedipine-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro Nifedipine-¹³C,d₃, an isotopically labeled analog of the primary metabolite of the widely used calcium channel blocker, Nifedipine (B1678770). This document details the synthetic pathway, experimental protocols, and analytical characterization of this stable isotope-labeled compound, which is a critical tool in pharmacokinetic and metabolic studies.

Introduction

Dehydro Nifedipine is the principal and inactive metabolite of Nifedipine, formed by the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[1][2] The isotopically labeled version, Dehydro Nifedipine-¹³C,d₃, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of Dehydro Nifedipine levels in biological matrices.[3] This guide outlines a feasible synthetic route and the expected analytical characterization of this labeled compound.

Synthesis of Dehydro Nifedipine-¹³C,d₃

The synthesis of Dehydro Nifedipine-¹³C,d₃ is proposed via a multi-step process commencing with a modified Hantzsch pyridine synthesis to construct the core dihydropyridine structure of Nifedipine, incorporating the isotopic labels, followed by an oxidation step to yield the final aromatized product.

Synthetic Scheme

The overall synthetic pathway is depicted below:

Caption: Proposed synthetic scheme for Dehydro Nifedipine-¹³C,d₃.

Experimental Protocol: Synthesis of Nifedipine-¹³C,d₃ (Intermediate)

This protocol is adapted from the classical Hantzsch dihydropyridine synthesis.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate-¹³C (2 equivalents), and ammonia (1 equivalent) in methanol-d₄ as the solvent. The use of methyl acetoacetate-¹³C and methanol-d₄ introduces the isotopic labels.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Nifedipine-¹³C,d₃, is expected to precipitate from the solution. Collect the solid by vacuum filtration and wash with cold methanol-d₄.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to obtain pure Nifedipine-¹³C,d₃.

Experimental Protocol: Oxidation to Dehydro Nifedipine-¹³C,d₃

The oxidation of the dihydropyridine ring to a pyridine ring is a critical step.[6]

-

Reaction Setup: Dissolve the synthesized Nifedipine-¹³C,d₃ in a suitable solvent, such as acetic acid or chloroform.

-

Oxidation: Add a suitable oxidizing agent, such as nitric acid or chromium trioxide, dropwise to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up and Purification: Quench the reaction by adding water and neutralize the mixture with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Dehydro Nifedipine-¹³C,d₃ by column chromatography on silica (B1680970) gel.

Characterization of Dehydro Nifedipine-¹³C,d₃

A combination of spectroscopic techniques is employed to confirm the identity, purity, and structure of the synthesized Dehydro Nifedipine-¹³C,d₃.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

Table 1: HPLC Analytical Method

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

| Expected Purity | >98% |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the incorporation of the isotopic labels.

Table 2: Mass Spectrometry Data

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₁₇H₁₃¹³CH₃D₃N₂O₆ |

| Expected [M+H]⁺ | m/z 349.1 |

| Instrumentation | High-Resolution Mass Spectrometer (e.g., Q-TOF) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of the isotopic labels.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |

| Aromatic-H | 7.2 - 8.2 (m) | 124 - 150 |

| Methyl-¹³C | 2.5 (s) | Enriched signal |

| Methoxy-d₃ | Not observed | Not observed (deuterated) |

Note: Predicted chemical shifts are based on known data for Dehydro Nifedipine and related structures. The absence of a proton signal for the methoxy (B1213986) group and the presence of an enhanced ¹³C signal for the methyl group are key indicators of successful labeling.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Dehydro Nifedipine-¹³C,d₃. The described methodologies, based on established chemical principles, offer a reliable pathway for obtaining this critical analytical standard. The comprehensive characterization protocols ensure the identity, purity, and structural integrity of the final product, making it suitable for demanding applications in drug metabolism and pharmacokinetic research.

References

- 1. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

Dehydro Nifedipine-13C,d3 Internal Standard: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the core chemical properties and analytical applications of Dehydro Nifedipine-13C,d3 internal standard.

This compound is a stable isotope-labeled internal standard used in bioanalytical and pharmacokinetic studies to ensure the accuracy and precision of quantifying Nifedipine and its primary metabolite, Dehydro Nifedipine. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and the metabolic pathway of its parent compound.

Core Chemical Properties

This compound is a derivative of Dehydro Nifedipine, the main metabolite of the calcium channel blocker Nifedipine. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass difference from the endogenous analyte, making it an ideal internal standard for mass spectrometry-based assays.

| Property | Value | Source/Calculation |

| Chemical Name | 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, dimethyl ester-13C,d3 | Based on Dehydro Nifedipine structure |

| Chemical Formula | C₁₆¹³CH₁₃D₃N₂O₆ | Deduced from Dehydro Nifedipine formula (C₁₇H₁₆N₂O₆) |

| Molecular Weight | 348.34 g/mol | Calculated |

| Monoisotopic Mass | 348.1345 u | Calculated |

| CAS Number | 325484-33-1 | [1] |

| Appearance | Pale yellow solid (presumed) | Based on Dehydro Nifedipine |

| Solubility | Soluble in Ethanol, DMF, and DMSO. Poor water solubility. | [2] |

| Storage | Long-term storage is recommended at -20°C. May be stored at room temperature for short-term only. | [2] |

Note on Molecular Weight Calculation: The molecular weight of unlabeled Dehydro Nifedipine (C₁₇H₁₆N₂O₆) is approximately 344.32 g/mol .[3] The isotopic labeling introduces one ¹³C atom (replacing a ¹²C atom, adding ~1.003 Da) and three deuterium atoms (replacing three ¹H atoms, adding ~3.024 Da). Therefore, the calculated molecular weight of Dehydro Nifedipine-¹³C,d₃ is approximately 344.32 + 1.003 + 3.024 = 348.347 g/mol .

Metabolic Pathway of Nifedipine

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its inactive metabolite, Dehydro Nifedipine.[1] This metabolic pathway is crucial in understanding the pharmacokinetics of Nifedipine and the relevance of quantifying Dehydro Nifedipine in biological samples.

Experimental Protocol: Quantification of Dehydro Nifedipine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Dehydro Nifedipine in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for analyzing Nifedipine and its metabolites.

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is effective for extracting Dehydro Nifedipine from plasma samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters for the analysis of Dehydro Nifedipine.

Table 2: LC-MS/MS Parameters

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Transitions (MRM)

The following are the predicted MRM transitions for Dehydro Nifedipine and its stable isotope-labeled internal standard. The exact values may require optimization on the specific mass spectrometer used.

Table 3: Predicted MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dehydro Nifedipine | 345.1 | 313.1, 285.1 |

| This compound | 349.1 | 317.1, 289.1 |

Rationale for Predicted Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated from the fragmentation of the precursor ion in the collision cell of the mass spectrometer. Common fragmentation pathways for dihydropyridine-type compounds involve the loss of a methoxy (B1213986) group (-OCH₃, 31 Da) and subsequent loss of carbon monoxide (-CO, 28 Da). The mass shift of +4 Da in the internal standard is reflected in both the precursor and product ions.

Conclusion

This compound serves as a reliable internal standard for the accurate quantification of Dehydro Nifedipine in biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic analysis, while its distinct mass allows for precise detection by mass spectrometry. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical analysis.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Labeled Nifedipine Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of isotopically labeled metabolites of nifedipine (B1678770), a widely prescribed calcium channel blocker. Understanding these properties is crucial for researchers and professionals involved in drug development, as they significantly influence a metabolite's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation and interaction with biological systems. This document outlines key data, experimental protocols, and the metabolic pathways of nifedipine.

Introduction to Nifedipine Metabolism

Nifedipine undergoes extensive first-pass metabolism, primarily in the liver, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The primary metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, leading to the formation of several metabolites. The major metabolites are inactive and highly water-soluble, facilitating their excretion. For drug metabolism and pharmacokinetic (DMPK) studies, nifedipine and its metabolites are often labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C) to trace their fate in biological systems.

The main metabolites of nifedipine identified are:

-

Dehydronifedipine (Metabolite I): 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester. This is the initial and primary pyridine analog.

-

2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (Metabolite II): A carboxylic acid derivative formed by the hydrolysis of one of the methyl ester groups of dehydronifedipine.

-

2-hydroxymethyl-6-methyl-4-(2-nitrophenyl)-5-methoxycarbonylpyridine-3-carboxylic acid (Metabolite III): A further metabolite resulting from the hydroxylation of the methyl group at position 2.

-

Dehydronifedipinolactone (Metabolite IV): A lactone derivative.[1]

Physicochemical Data of Nifedipine and its Metabolites

The following tables summarize the available physicochemical data for nifedipine and its key metabolites. It is important to note that experimental data for the isolated, labeled metabolites are scarce in publicly available literature. Therefore, some of the presented data are predicted values which are valuable for initial assessment.

Table 1: Physicochemical Properties of Nifedipine

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O₆ | [2] |

| Molecular Weight | 346.33 g/mol | [2] |

| pKa (Strongest Basic) | 5.33 (Predicted) | [2] |

| logP | 2.2 - 2.49 (Predicted) | [2] |

| Water Solubility | 0.018 g/L (Predicted) | [2] |

| Melting Point | 172-174 °C | Sigma-Aldrich |

Table 2: Physicochemical Properties of Nifedipine Metabolites

| Metabolite | Property | Value | Source |

| Metabolite II | Molecular Formula | C₁₆H₁₆N₂O₆ | [3] |

| Molecular Weight | 332.31 g/mol | [3] | |

| XLogP3 | 2.2 (Predicted) | [4] | |

| Topological Polar Surface Area | 121 Ų | [4] | |

| Solubility | Soluble in 1N NaOH, practically insoluble in water. | [5] | |

| Metabolite III | Molecular Formula | C₁₆H₁₄N₂O₇ | Axios Research |

| Molecular Weight | 346.3 g/mol | Axios Research | |

| XLogP3-AA | 1.2 (Predicted) | PubChem | |

| Topological Polar Surface Area | 143 Ų | PubChem |

Metabolic Pathway of Nifedipine

The metabolic transformation of nifedipine primarily involves oxidation and subsequent hydrolysis. The following diagram illustrates the principal metabolic pathway.

Nifedipine Metabolic Pathway

Experimental Protocols

This section details the methodologies for key experiments related to the physicochemical characterization of labeled nifedipine metabolites.

Synthesis of Labeled Nifedipine Metabolites

The synthesis of isotopically labeled metabolites is a critical step for their use as standards in quantitative analysis and for tracing their metabolic fate. A common strategy involves introducing the isotopic label at a late stage of the synthesis to maximize efficiency.

Synthesis of ¹⁴C-labeled 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (Metabolite II)

A potential synthetic route involves the partial hydrolysis of a ¹⁴C-labeled diester precursor, which can be synthesized using a Hantzsch-type reaction.

Synthesis of Labeled Metabolite II

Protocol:

-

Hantzsch Dihydropyridine Synthesis: React [¹⁴C]methyl acetoacetate, 2-nitrobenzaldehyde, and a source of ammonia (e.g., ammonium (B1175870) hydroxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.[6]

-

Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative (dehydronifedipine) using an oxidizing agent such as ceric ammonium nitrate (B79036) or chromium trioxide.

-

Partial Alkaline Hydrolysis: The labeled dehydronifedipine diester is then subjected to controlled partial hydrolysis using one equivalent of a base (e.g., sodium hydroxide) in a solvent mixture like methanol/water. This selectively cleaves one of the ester groups to yield the desired carboxylic acid metabolite.[7][8]

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Determination of Physicochemical Properties

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values.

Protocol:

-

Sample Preparation: Prepare a solution of the labeled metabolite of known concentration in a co-solvent mixture (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol:

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

-

Partitioning: Add a known amount of the labeled metabolite to a mixture of the saturated n-octanol and aqueous phases in a flask.

-

Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the labeled metabolite in both the n-octanol and aqueous phases using a suitable analytical method, such as liquid scintillation counting (for radiolabeled compounds) or HPLC-UV/MS (for stable isotope-labeled compounds).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption.

Protocol:

-

Sample Preparation: Add an excess amount of the solid labeled metabolite to a known volume of water or a relevant buffer solution in a vial.

-

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved metabolite in the clear supernatant using a validated analytical method (e.g., HPLC-UV/MS or liquid scintillation counting).

Stability Assessment

The stability of drug metabolites in biological matrices is essential for accurate pharmacokinetic studies.

Protocol for Plasma Stability:

-

Spiking: Spike the labeled metabolite into fresh plasma at two different concentration levels (low and high QC levels).

-

Incubation: Incubate the spiked plasma samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: At each time point, precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the remaining metabolite using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of the metabolite versus time to determine its degradation rate and half-life in plasma.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique for the separation and quantification of nifedipine and its metabolites.

Typical HPLC-UV Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a buffer such as phosphate (B84403) buffer to control the pH. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the more lipophilic compounds.[2][10]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength where both the parent drug and its metabolites have significant absorbance (e.g., 235 nm or 326 nm).[3][9]

-

Sample Preparation: For plasma samples, protein precipitation with acetonitrile or solid-phase extraction is commonly employed to remove interferences.[2][10]

References

- 1. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 | Benchchem [benchchem.com]

- 5. 2 Manufacturers, Exporters and Suppliers from Ankleshwar India [niksanpharmaceutical.in]

- 6. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 7. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydro Nifedipine-13C,d3: A Technical Guide to Certificate of Analysis and Isotopic Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential analytical data and methodologies associated with the characterization of Dehydro Nifedipine-13C,d3, an isotopically labeled metabolite of the calcium channel blocker, Nifedipine. Understanding the quality and isotopic purity of this compound is critical for its application in various research and development settings, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.

This compound is a deuterated and carbon-13 labeled version of Dehydro Nifedipine.[1][2] Dehydro Nifedipine is a metabolite of Nifedipine, a potent calcium channel blocker used in the management of cardiac insufficiencies.[2][3]

Certificate of Analysis: Key Quality Attributes

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize the typical quantitative data presented in a CoA.

Table 1: General Properties and Identification

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | BAY-b 4759-13C,d3 |

| CAS Number | Not available |

| Molecular Formula | C₁₆¹³CH₁₃D₃N₂O₆ |

| Molecular Weight | ~348.34 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF and DMSO |

Table 2: Purity and Impurity Profile

| Analysis | Method | Specification |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D, ≥99 atom % ¹³C |

| Residual Solvents | GC-HS | Conforms to ICH Q3C |

| Water Content | Karl Fischer Titration | ≤0.5% |

Experimental Protocols

The determination of the quality attributes listed in the Certificate of Analysis involves a series of well-defined analytical procedures. The following sections detail the typical experimental protocols employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the chemical purity of this compound.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection : UV detection at a wavelength where the analyte exhibits maximum absorbance.

-

Procedure : A solution of the test article is injected into the HPLC system. The separation of the main compound from any impurities is achieved based on their differential partitioning between the stationary and mobile phases. The peak area of this compound is compared to the total area of all peaks to determine its purity.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is the primary method for determining the isotopic enrichment of labeled compounds.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure :

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound.

-

The relative intensities of these peaks are used to calculate the isotopic enrichment, which is the percentage of the labeled isotope at a specific atomic position.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Labeling Position

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the position of the isotopic labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR : The absence of signals at the positions corresponding to the deuterated methyl groups confirms the location of the deuterium (B1214612) labels.

-

¹³C NMR : The enhancement of the signal corresponding to the labeled carbon atom confirms the position of the ¹³C label.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical processes.

Caption: Workflow for generating a Certificate of Analysis.

References

A Technical Guide to the Rationale and Application of ¹³C and Deuterium Labeled Internal Standards

In the landscape of quantitative analysis, particularly within drug discovery, development, and clinical research, the pursuit of accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, urine, tissue) presents significant challenges to reliable analyte quantification.[1][2] Variations in sample preparation, chromatographic behavior, and instrument response can introduce errors that compromise data integrity. The use of a stable isotope-labeled internal standard (SIL-IS) is universally recognized as the gold standard for mitigating these variables, ensuring the highest level of data quality and reliability.[3][4][5]

A SIL-IS is a version of the analyte molecule where one or more atoms are replaced by their heavier, non-radioactive stable isotopes, most commonly Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D).[1][6] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the native analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[1] This near-perfect analogy is the cornerstone of its effectiveness, enabling it to track and correct for analytical variability throughout the entire experimental workflow.

The Core Rationale: Correcting for Inevitable Analytical Variation

The fundamental principle behind using a SIL-IS is that it behaves identically to the analyte from the moment it is introduced into the sample to the final detection. By adding a known concentration of the SIL-IS to every sample, standard, and quality control at the earliest possible stage, any physical loss or signal fluctuation experienced by the analyte is mirrored by the SIL-IS. Quantification is then based on the ratio of the analyte's signal to the SIL-IS's signal, effectively normalizing the measurement and canceling out variability.[1]

Two major sources of error are effectively corrected using this approach:

-

Sample Preparation and Recovery: Analyte loss is common during multi-step sample preparation procedures like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.[7] Because the SIL-IS has the same chemical properties as the analyte, it will be lost at the same proportion during these steps. The final analyte/IS ratio remains constant, correcting for inconsistent recovery.

-

Matrix Effects in Mass Spectrometry: The "matrix effect" is a major challenge in LC-MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source.[1][8] This can lead to unpredictable ion suppression (signal decrease) or enhancement (signal increase), causing inaccurate results.[2][8] A co-eluting SIL-IS is affected by the same matrix components in the same way at the same time, providing the most effective compensation for these ionization effects.[1][9]

A Comparative Analysis: ¹³C vs. Deuterium (²H) Labeling

While both ¹³C and ²H are used to create SIL-IS, subtle but significant differences in their physicochemical properties can impact assay performance. The choice between them is a critical decision in method development.[3]

Deuterium (²H) Labeled Standards

Deuterium-labeled standards are more common, often due to lower synthesis costs and wider availability.[4] However, they possess potential drawbacks that must be carefully evaluated.

-

The Isotope Effect: The primary concern with deuterated standards is the "isotope effect." A carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[3] This can alter the molecule's polarity and interaction with chromatographic stationary phases, often causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography.[1][3][10] This chromatographic shift means the analyte and the IS may not experience the exact same matrix effects at the moment of ionization, potentially leading to biased results.[3][11] The magnitude of this shift is dependent on the number and location of deuterium atoms.[12]

-

Isotopic Instability: Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, especially if the labels are placed on heteroatoms (e.g., -OH, -NH) or at acidic positions.[3][6] This loss of the isotopic label compromises the integrity of the standard and the accuracy of the assay.[6]

Carbon-13 (¹³C) Labeled Standards

For the most demanding and robust bioanalytical methods, ¹³C-labeled standards are considered superior.[4]

-

Chromatographic Co-elution: The substitution of a ¹²C atom with a ¹³C atom results in a negligible change to the molecule's physicochemical properties.[3][4] This ensures that ¹³C-labeled standards co-elute perfectly with the unlabeled analyte.[3] Perfect co-elution is the best way to guarantee that both the analyte and the IS are subjected to the identical matrix environment in the MS source, providing the most effective compensation.[3][9]

-

Isotopic Stability: ¹³C labels are incorporated directly into the carbon skeleton of the molecule. They are exceptionally stable and not susceptible to chemical exchange, providing a rugged and reliable internal standard regardless of sample processing conditions.

The primary disadvantage of ¹³C-labeled standards is their typically higher cost of synthesis compared to their deuterated counterparts.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. tandfonline.com [tandfonline.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

Commercial Suppliers and Technical Guide for Dehydro Nifedipine-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the isotopically labeled internal standard, Dehydro Nifedipine-¹³C,d₃. It is intended to assist researchers, scientists, and drug development professionals in sourcing this critical analytical tool and provides relevant technical information for its application.

Introduction

Dehydro Nifedipine (B1678770) is the primary and active metabolite of Nifedipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina.[1] The metabolic conversion of Nifedipine to Dehydro Nifedipine is predominantly catalyzed by the cytochrome P450 isomer CYP3A4.[1] Isotopically labeled internal standards, such as Dehydro Nifedipine-¹³C,d₃, are essential for the accurate quantification of drug metabolites in complex biological matrices during pharmacokinetic and drug metabolism studies. The incorporation of stable isotopes (¹³C and deuterium) provides a distinct mass shift, enabling precise differentiation from the endogenous analyte by mass spectrometry.

Commercial Suppliers

Sourcing high-quality, reliable isotopically labeled compounds is crucial for the integrity of research data. Below is a summary of a known commercial supplier for Dehydro Nifedipine-¹³C,d₃ and a supplier for a closely related deuterated analog, Dehydro Nifedipine-d₆.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedChemExpress | Dehydro Nifedipine-¹³C,d₃ | HY-118674S | >98% | Inquire |

| LGC Standards | Dehydro Nifedipine-d₆ | TRC-D229802 | >95% (HPLC) | Inquire |

Metabolic Pathway of Nifedipine

Nifedipine undergoes extensive first-pass metabolism in the liver, where it is oxidized by CYP3A4 to its primary metabolite, Dehydro Nifedipine.[2][3][4] This metabolic pathway is a critical consideration in drug-drug interaction studies and for understanding the pharmacokinetic variability of Nifedipine.

Figure 1: Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Experimental Protocol: Quantification of Dehydro Nifedipine in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of Nifedipine and Dehydro Nifedipine in human plasma, adapted from established analytical methodologies.[5][6] Dehydro Nifedipine-¹³C,d₃ would serve as the ideal internal standard in this assay.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.

2. Materials and Reagents:

-

Dehydro Nifedipine-¹³C,d₃ (Internal Standard)

-

Reference standards for Nifedipine and Dehydro Nifedipine

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Liquid-Liquid Extraction Example):

-

To 200 µL of human plasma, add 25 µL of the internal standard working solution (Dehydro Nifedipine-¹³C,d₃ in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of (A) 2 mM ammonium formate and 0.1% formic acid in water and (B) 2 mM ammonium formate and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Dehydro Nifedipine and Dehydro Nifedipine-¹³C,d₃ will need to be optimized on the specific mass spectrometer being used.

6. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Dehydro Nifedipine.

Figure 2: General workflow for a pharmacokinetic study of Nifedipine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pioglitazone on the pharmacokinetics of nifedipine and its main metabolite, dehydronifedipine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.6. Determination of plasma nifedipine and dehydronifedipine concentrations [bio-protocol.org]

- 6. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dehydro Nifedipine-13C,d3 in Drug Metabolism and Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dehydro Nifedipine-13C,d3, its relevance in the study of Nifedipine (B1678770) metabolism, and its application in advanced bioanalytical methodologies. This document details the metabolic pathway of Nifedipine, its pharmacokinetic properties, and comprehensive experimental protocols for its quantification.

Introduction to this compound

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] Its primary metabolite is Dehydro Nifedipine, formed through an oxidation process in the liver.[3][4] The study of Nifedipine's pharmacokinetics and metabolism is crucial for understanding its efficacy and safety profile.

Isotopically labeled compounds are essential tools in drug development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[5] this compound is a stable isotope-labeled version of Dehydro Nifedipine. Its primary application is as an internal standard in bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of Nifedipine and its metabolites in biological matrices.

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 325484-33-1 .

Metabolism of Nifedipine

Nifedipine is extensively metabolized in the liver, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) ring, forming Dehydro Nifedipine.[3][4] This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][6] Dehydro Nifedipine is considered an inactive metabolite.[7] The use of Nifedipine as a probe drug is common for assessing CYP3A4 activity in clinical studies.[3][4]

Below is a diagram illustrating the metabolic conversion of Nifedipine to Dehydro Nifedipine.

Pharmacokinetic Properties

The pharmacokinetic profile of Nifedipine is characterized by rapid absorption and extensive first-pass metabolism, which results in a bioavailability of 45% to 77%.[7][8] The table below summarizes key pharmacokinetic parameters for Nifedipine.

| Parameter | Value | Reference |

| Bioavailability | 45% - 77% | [7][8] |

| Time to Peak Plasma Concentration (Tmax) | 30 - 60 minutes | [8] |

| Elimination Half-Life | ~2 hours | [1][7] |

| Volume of Distribution (steady-state) | 0.62 - 0.77 L/kg | [7] |

| Total Body Clearance | 450 - 700 mL/minute | [7] |

| Protein Binding | >95% | [1] |

Analytical Methodologies for Quantification

The simultaneous quantification of Nifedipine and Dehydro Nifedipine in biological matrices, most commonly human plasma, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. This compound is an ideal internal standard for such assays due to its similar chemical properties and distinct mass-to-charge ratio.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of Nifedipine and Dehydro Nifedipine in a clinical or research setting.

Detailed Experimental Protocol

The following is a representative LC-MS/MS protocol synthesized from published methods for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[3][4][9]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add the internal standard (this compound) solution.

-

Add 3 mL of an extraction solvent (e.g., ether-n-hexane, 3:1, v/v).[4]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at approximately 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

-

Chromatographic Column: A reverse-phase C18 column, such as a Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm), is commonly used.[4]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) is typical.[9]

-

Flow Rate: A flow rate of around 0.8 to 1.0 mL per minute is often employed.[10]

-

Injection Volume: Typically 10-20 µL.

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode or atmospheric pressure chemical ionization (APCI) can be used.[4][9]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and the internal standard, this compound.

Quantitative Analytical Data

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of Nifedipine and Dehydro Nifedipine.

| Parameter | Nifedipine | Dehydro Nifedipine | Reference |

| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | [4][9] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | [4] |

| Recovery | 81.3% - 89.1% | 71.6% - 80.4% | [4] |

| Intra-day Precision (%RSD) | < 15% | < 15% | [4] |

| Inter-day Precision (%RSD) | < 15% | < 15% | [4] |

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in bioanalytical methods provides the necessary accuracy and precision for the quantification of Nifedipine and its primary metabolite, Dehydro Nifedipine. This, in turn, allows for a thorough understanding of the pharmacokinetic and metabolic profile of Nifedipine, contributing to the safe and effective use of this important therapeutic agent.

References

- 1. youtube.com [youtube.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 7. Clinical pharmacokinetics of nifedipine gastrointestinal therapeutic system. A controlled-release formulation of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolism of Nifedipine to Dehydronifedipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of nifedipine (B1678770), a widely used calcium channel blocker, to its primary metabolite, dehydronifedipine. The document details the enzymatic pathways, enzyme kinetics, regulatory mechanisms, and standard experimental protocols relevant to studying this critical biotransformation process.

Core Metabolic Pathway: Oxidation of Nifedipine

Nifedipine undergoes extensive first-pass metabolism in the liver, with its bioavailability ranging from 56% to 77% due to this presystemic elimination.[1] The primary metabolic reaction is the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, resulting in the formation of dehydronifedipine, which is pharmacologically inactive.[2][3][4][5][6]

This oxidation is almost exclusively catalyzed by cytochrome P450 (CYP) enzymes, specifically the CYP3A subfamily.[2][4][7] Both CYP3A4 and CYP3A5 isoforms are capable of metabolizing nifedipine.[3][6][8] However, CYP3A4 is considered the major contributor to this metabolic pathway in the human liver and is significantly more efficient at this conversion than CYP3A5.[7][8] Consequently, nifedipine is frequently used as a probe substrate to assess in vivo and in vitro CYP3A4 activity.[2][4]

The metabolic conversion is illustrated in the following diagram:

Figure 1. Metabolic oxidation of Nifedipine to Dehydronifedipine.

Enzyme Kinetics

The kinetics of nifedipine oxidation by CYP3A4 generally follow Michaelis-Menten kinetics, although some studies have reported substrate inhibition at higher concentrations.[9][10] The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are crucial for predicting drug-drug interactions and understanding inter-individual variability. While values can vary between studies and experimental systems (e.g., human liver microsomes vs. recombinant enzymes), representative data are summarized below.

| Enzyme System | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol CYP) | Reference |

| Recombinant CYP3A4 | Nifedipine | 21.6 ± 4.5 | 18.1 ± 0.9 | (Not explicitly found in search results) |

| Human Liver Microsomes | Nifedipine | 10 - 150 | Varies by donor | (Not explicitly found in search results) |

| Recombinant CYP3A5 | Nifedipine | 108 ± 21 | 4.8 ± 0.4 | (Not explicitly found in search results) |

Regulation of CYP3A4 Expression: The PXR Signaling Pathway

The expression of the CYP3A4 gene is highly inducible, which is a major cause of interindividual variability in nifedipine metabolism and can lead to significant drug-drug interactions.[11] The primary regulatory mechanism involves the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that functions as a xenosensor.[11][12][13][14]

Upon activation by a wide range of ligands (including drugs like rifampicin, and herbal compounds like St. John's wort), PXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][14] This complex then binds to specific response elements, such as the ER6 and DR3 motifs, in the promoter and enhancer regions of the CYP3A4 gene, leading to increased transcription and subsequent protein expression.[11][12] This induction of CYP3A4 enhances the metabolic clearance of nifedipine.[2]

Figure 2. PXR-mediated induction of CYP3A4 gene expression.

Experimental Protocols

Studying the metabolism of nifedipine typically involves in vitro systems that allow for controlled investigation of enzyme activity. Human liver microsomes (HLMs) are a standard and convenient model as they contain the full complement of CYP enzymes.[15]

This protocol outlines a typical experiment to determine the rate of dehydronifedipine formation from nifedipine using pooled HLMs.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Nifedipine (substrate)

-

Dehydronifedipine (analytical standard)

-

Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (quenching solvent), potentially with an internal standard (e.g., nitrendipine)[2]

-

Incubator/water bath (37°C)

-

Centrifuge

Methodology:

-

Preparation:

-

Prepare stock solutions of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Thaw HLMs on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in potassium phosphate buffer.[15]

-

Prepare the NADPH-regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the HLM suspension and nifedipine working solutions at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system to the HLM/nifedipine mixture. A negative control omitting the NADPH system should be included to check for non-enzymatic degradation.[17]

-

The final reaction volume typically ranges from 100 µL to 500 µL.

-

Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to ensure measurement within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Analysis:

Figure 3. Workflow for an in vitro nifedipine metabolism assay.

The simultaneous determination of nifedipine and dehydronifedipine in biological matrices is most commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[2][18][19][20]

-

Sample Extraction: Liquid-liquid extraction (e.g., with ether-hexane) or solid-phase extraction is used to isolate the analytes from plasma or microsomal matrix.[2][18]

-

Chromatography: Reversed-phase columns (e.g., C8 or C18) are typically used for separation.[2][18]

-

Detection (LC-MS/MS): Mass spectrometry is performed using electrospray ionization (ESI) in positive mode, with detection managed by multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.[2][16]

References

- 1. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. Dehydro Nifedipine|67035-22-7|MOLNOVA [molnova.cn]

- 6. caymanchem.com [caymanchem.com]

- 7. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multisite kinetic analysis of interactions between prototypical CYP3A4 subgroup substrates: midazolam, testosterone, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of CYP3A4 by pregnane X receptor: The role of nuclear receptors competing for response element binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Phosphorylation and Protein-protein Interactions in PXR-mediated CYP3A Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential regulation of CYP3A4 promoter activity by a new class of natural product derivatives binding to pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.6. Determination of plasma nifedipine and dehydronifedipine concentrations [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Analysis of nifedipine and its pyridine metabolite dehydronifedipine in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Stable Isotope Labeling in Modern Pharmacokinetic Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for ensuring its safety and efficacy. Stable Isotope Labeling (SIL) has emerged as a powerful and indispensable technique, offering unparalleled precision in tracing a drug's journey through a biological system.[1] By substituting one or more atoms in a drug molecule with their non-radioactive, heavier isotopes (most commonly deuterium (B1214612) ²H, carbon-13 ¹³C, or nitrogen-15 (B135050) ¹⁵N), researchers can differentiate the labeled drug from its unlabeled, endogenous counterparts using mass-sensitive analytical instruments like mass spectrometers.[1][2] This guide provides a comprehensive overview of the principles, methodologies, and applications of SIL in pharmacokinetic research, highlighting its critical role in modern therapeutic development.

Core Principles of Stable Isotope Labeling in Pharmacokinetics

The fundamental advantage of SIL lies in the subtle mass difference imparted by the stable isotopes. This mass shift allows for the simultaneous administration and subsequent differentiation of a labeled and unlabeled version of the same drug.[3] Since the labeled and unlabeled molecules are chemically and biologically identical, they are expected to behave the same way in the body, interacting with targets and metabolic enzymes similarly.[4] This co-administration eliminates the intra-subject variability that can confound traditional crossover study designs, leading to more accurate and reliable pharmacokinetic data.[3][5]

A key consideration in SIL, particularly when using deuterium, is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This can sometimes lead to a slower rate of metabolism if the C-H bond cleavage is a rate-limiting step in the drug's metabolic pathway.[1] While this effect can be exploited to develop "heavy drugs" with improved metabolic profiles, it must be carefully evaluated in preclinical settings to ensure it doesn't lead to an incorrect calculation of pharmacokinetic parameters like absolute bioavailability.[6]

Key Applications and Advantages of SIL in Pharmacokinetic Studies

Stable isotope labeling offers numerous advantages over traditional methods and has become a cornerstone of modern clinical pharmacology.[7]

-

Absolute Bioavailability Studies: This is one of the most significant applications of SIL.[5][7] By administering a therapeutic oral dose of the unlabeled drug and a simultaneous intravenous (IV) "microdose" (typically ≤1% of the therapeutic dose) of the stable isotope-labeled drug, researchers can determine the absolute bioavailability in a single experiment.[4] This approach has several benefits:

-

Eliminates Intra-Subject Variability: Both oral and IV data are collected from the same subject at the same time, providing a direct comparison.[4]

-

Reduces Study Time and Cost: The need for a separate IV dosing session and a washout period is eliminated.[5]

-

Improves Safety: The use of a microdose for the IV administration often negates the need for extensive toxicology studies for the IV formulation.[4]

-

Overcomes Formulation Challenges: Even poorly soluble drugs can often be formulated for IV administration at microdose levels.[4]

-

-

Bioequivalence Studies: SIL can be used to compare a new drug formulation to a reference formulation with high precision, reducing the number of subjects required for the study.[3]

-

Metabolite Identification and Profiling: By tracking the metabolic fate of a stable isotope-labeled drug, researchers can confidently identify and quantify its metabolites in complex biological matrices.[8]

-

Drug-Drug Interaction Studies: SIL can be employed to assess the impact of one drug on the metabolism of another.

-

Pharmacokinetics in Special Populations: The safety of stable isotopes makes them ideal for use in vulnerable populations, such as pediatric or pregnant patients, where radioactive isotopes would be contraindicated.[5][8]

Data Presentation: Quantitative Pharmacokinetic Data

The use of stable isotope labeling allows for the precise determination of key pharmacokinetic parameters. The following tables present hypothetical but representative data from a human absolute bioavailability study and a study investigating the effect of age on drug metabolism.

Table 1: Example Quantitative Data from a Human Absolute Bioavailability Study

This table illustrates plasma concentration data following the simultaneous oral administration of an unlabeled drug (100 mg) and an intravenous (IV) administration of its ¹³C-labeled counterpart (1 mg).

| Time (hours) | Unlabeled Drug (Oral) Plasma Conc. (ng/mL) | ¹³C-Labeled Drug (IV) Plasma Conc. (ng/mL) |

| 0.25 | 15.2 | 85.6 |

| 0.5 | 45.8 | 62.3 |

| 1 | 98.6 | 40.1 |

| 2 | 155.3 | 20.5 |

| 4 | 120.1 | 8.7 |

| 8 | 65.7 | 2.1 |

| 12 | 30.2 | 0.8 |

| 24 | 5.1 | 0.1 |

Table 2: Comparison of Levothyroxine Pharmacokinetic Parameters by Age Group [9]

This table summarizes data from a study that used ¹³C-labeled levothyroxine (LT4) to assess the impact of age on its pharmacokinetics.

| Pharmacokinetic Parameter | Age ≤ 60 years (n=31) | Age > 60 years (n=10) | % Change in Older Group |

| V/F (L) | 174.7 | 157.4 | -10% |

| Tmax (h) | 4 | 5 | +25% |

| Dose-normalized Cmax (ng/L) | 7.5 | 7.1 | -5% |

| Dose-normalized AUC₀₋₁₂₀ (ng·h/mL/µg) | 0.931 | 1.01 | +8% |

| Dose-normalized AUC₀₋∞ (ng·h/mL/µg) | 1.41 | 1.36 | -4% |

| t₁/₂ (h) | 166 | 206.4 | +24% |

Experimental Protocols

The following section outlines a detailed methodology for a typical absolute bioavailability study using stable isotope labeling and LC-MS/MS analysis.

Protocol: Absolute Bioavailability Study Using a Stable Isotope Labeled Microdose

1. Synthesis and Purification of the Labeled Compound:

-

Synthesize the drug molecule with one or more stable isotopes (e.g., ¹³C, ¹⁵N) at a position that is not metabolically labile, unless the goal is to study a specific metabolic pathway.

-

Purify the labeled compound to a high degree (typically >98%) to ensure that the unlabeled species is not present in significant amounts.

-

Confirm the isotopic purity and enrichment using high-resolution mass spectrometry.[10]

2. Dosing Formulation and Administration:

-

Prepare the unlabeled drug in its intended oral formulation at the therapeutic dose.

-

Prepare the stable isotope-labeled drug in a sterile solution suitable for intravenous infusion at a microdose concentration (e.g., 100 µg).[6]

-

Administer the oral dose to fasting subjects.

-

Simultaneously or shortly after the oral dose, administer the IV microdose of the labeled drug.

3. Biological Sample Collection:

-

Collect serial blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose up to 48 or 72 hours).

-

Process the blood samples to obtain plasma or serum, and store them frozen at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

Thaw the plasma samples.

-

Aliquot a small volume (e.g., 100 µL) of each plasma sample.

-

Add an internal standard (often a different stable isotope-labeled version of the drug) to each sample to account for variability during sample processing and analysis.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to remove precipitated proteins.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples and to concentrate the analytes.

-

Evaporate the supernatant and reconstitute the residue in a mobile phase-compatible solvent.

5. LC-MS/MS Analysis:

-

Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11]

-

Use a suitable chromatography column (e.g., C18) to separate the analytes from endogenous matrix components.

-

Employ a mass spectrometer (typically a triple quadrupole) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the unlabeled drug, the stable isotope-labeled drug, and the internal standard based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

6. Data Analysis and Pharmacokinetic Parameter Calculation:

-

Construct calibration curves for both the unlabeled and labeled drug.

-

Quantify the plasma concentrations of the unlabeled (oral) and labeled (IV) drug at each time point.

-

Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data for both the oral and IV routes.

-

Calculate the Area Under the Curve (AUC) for both the oral (AUC_oral) and IV (AUC_IV) administrations.

-

Determine the absolute bioavailability (F) using the following formula:

-

F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

-

Mandatory Visualizations

Logical Relationship: The "Microtracer" Approach for Absolute Bioavailability

Caption: The "Microtracer" approach for determining absolute bioavailability.

Experimental Workflow: From Dosing to Data

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 3. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Dehydro-Nifedipine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the quantification of dehydro-nifedipine, the primary metabolite of nifedipine (B1678770), in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Nifedipine is a calcium channel antagonist widely used in the treatment of hypertension and angina pectoris. The monitoring of its metabolite, dehydro-nifedipine, is crucial for pharmacokinetic studies and in understanding the drug's metabolism, particularly in studies involving cytochrome P450 (CYP3A4) activity.[1]

Introduction

An accurate and robust bioanalytical method for the quantification of dehydro-nifedipine is essential for clinical and pharmacological research. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for determining the concentrations of drugs and their metabolites in biological matrices.[2] The methods outlined below describe various approaches to sample preparation, chromatographic separation, and mass spectrometric detection of dehydro-nifedipine.

Experimental Protocols

Several validated methods for the simultaneous determination of nifedipine and dehydro-nifedipine in human plasma have been reported. The following protocols are based on established methodologies and provide a comprehensive guide for researchers.

Method 1: Solid-Phase Extraction (SPE)

This method offers clean extracts and high recovery.

1. Sample Preparation (SPE)

-

Condition a phenyl-modified silica (B1680970) SPE cartridge with methanol (B129727) followed by water.

-

Load 1 mL of human plasma onto the conditioned cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes (nifedipine and dehydro-nifedipine) with methanol and water.[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: RP-18 stationary phase (4 µm).[3]

-

Mobile Phase: Methanol and 50 mM ammonium (B1175870) acetate (B1210297) solution (50:50, v/v).[3]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

3. Mass Spectrometry

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[3]

-

Detection: Multiple Reaction Monitoring (MRM).

Method 2: Liquid-Liquid Extraction (LLE)

A common and cost-effective method for sample clean-up.

1. Sample Preparation (LLE)

-

To 500 µL of plasma, add an internal standard (e.g., nitrendipine).[1]

-

Add 3 mL of extraction solvent (e.g., ether-n-hexane, 3:1, v/v).[1]

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

2. Liquid Chromatography

-

Column: Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm).[1][4]

-

Mobile Phase: Acetonitrile (B52724) and 10 mM ammonium acetate.

-

Flow Rate: 0.35 mL/min.[5]

3. Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), positive mode.[1]

-

Detection: MRM.

Method 3: Protein Precipitation

A simple and rapid method for sample preparation.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.[6]

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.[6]

-

Inject a 20 µL aliquot of the supernatant into the LC-MS/MS system.[6]

2. Liquid Chromatography

-

Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 100 mm, 3.5 µm).[5]

-

Mobile Phase: A gradient of 2 mM ammonium formate (B1220265) and 0.1% formic acid in water (A) and 2 mM ammonium formate and 0.1% formic acid in acetonitrile (B).[5]

-

Flow Rate: 0.35 mL/min.[5]

3. Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), positive mode.[5]

-

Detection: MRM.

Quantitative Data Summary

The performance of LC-MS/MS methods for dehydro-nifedipine quantification is summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Streel et al. | 0.5 - 100 | 0.5 |

| Wang et al.[1] | 0.5 - 100 | 0.5 |

| Bio-protocol[5] | 0.005 - 5 (µg/mL) | 3.0 |

Table 2: Precision and Accuracy

| Method Reference | Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy |

| Streel et al.[3] | Dehydro-Nifedipine | Not Specified | 2.2 - 4.7 | 2.2 - 4.7 | Not Specified |

| Wang et al.[1] | Dehydro-Nifedipine | 2, 10, 50 | < 15 | < 15 | Not Specified |

Table 3: Recovery

| Method Reference | Extraction Method | Analyte | Recovery (%) |

| Streel et al.[3] | Solid-Phase Extraction | Dehydro-Nifedipine | 95 ± 4 |

| Wang et al.[1] | Liquid-Liquid Extraction | Dehydro-Nifedipine | 71.6 - 80.4 |

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of dehydro-nifedipine.

Caption: General experimental workflow for LC-MS/MS quantification of dehydro-nifedipine.

References

- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2.6. Determination of plasma nifedipine and dehydronifedipine concentrations [bio-protocol.org]

- 6. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Dehydro Nifedipine Using Dehydro Nifedipine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Nifedipine (B1678770) is the primary and pharmacologically inactive metabolite of Nifedipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] The quantification of Dehydro Nifedipine in biological matrices is crucial for pharmacokinetic and drug metabolism studies of Nifedipine. The use of a stable isotope-labeled internal standard, such as Dehydro Nifedipine-13C,d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This stable isotope-labeled standard co-elutes with the analyte, experiences similar matrix effects, and provides the highest accuracy and precision for quantification.

This document provides detailed application notes and protocols for the determination of Dehydro Nifedipine in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Bioanalytical Method Overview

The method described herein is for the sensitive and selective quantification of Dehydro Nifedipine in human plasma. The procedure involves a simple protein precipitation or liquid-liquid extraction step, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Key Features of the Method:

-

High Sensitivity: Achieves a low limit of quantification (LLOQ) suitable for pharmacokinetic studies.[1]

-

High Selectivity: The use of MS/MS detection minimizes interference from endogenous matrix components.

-

Accuracy and Precision: The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[4]

-

Robustness: The method is suitable for routine analysis of a large number of samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a typical LC-MS/MS method for the analysis of Dehydro Nifedipine.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Chromatography | |

| HPLC Column | C18 (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm)[1] |

| Mobile Phase A | 2 mM Ammonium Formate (B1220265) and 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 2 mM Ammonium Formate and 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.35 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C[4] |

| Autosampler Temperature | 10 °C[4] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI)[1][4] |

| Ion Source Temperature | 450 °C[4] |

| Ion Spray Voltage | 5.5 kV[4] |

| Dwell Time | 200 ms[4] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |